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Compound of Interest

Compound Name: 1,5-Dimethylanthracene

Cat. No.: B093469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for dimethylanthracene isomers, with a focus on 1,5-Dimethylanthracene. Due to the limited
availability of specific experimental data for 1,5-Dimethylanthracene in publicly accessible
databases, this document presents a comparative analysis of related isomers and outlines the
established methodologies for determining such properties.

Quantitative Thermochemical Data

While specific experimental thermochemical data for 1,5-Dimethylanthracene is not readily
available in the public domain, the following tables summarize the known data for other
isomers of dimethylanthracene. This information can be valuable for estimating the properties
of 1,5-Dimethylanthracene and for understanding the influence of methyl group positioning on
the thermodynamic stability of the anthracene core.

Table 1: Enthalpy of Formation of Dimethylanthracene Isomers
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Enthalpy of
Compound Formula Isomer State Formation Method
(AfH®)
(kd/mol)
1,3- Joback
Dimethylanthr  CieHia 1,3- Gas 210.69 Method
acene (Calculated)
9,10-
Dimethylanthr  CieHaa 9,10- Gas Not Available
acene

Note: The Joback method is a group contribution method for the estimation of thermochemical
properties.

Table 2: Entropy and Heat Capacity of Dimethylanthracene Isomers

| Compound | Formula | Isomer | State | Molar Entropy (S°) (J/mol-K) | Molar Heat Capacity
(Cp) (I/mol-K) | Method | |---|---|---]---|]---|---| | 2,3-Dimethylanthracene | CieH14 | 2,3- | Ideal Gas
| Not Available | Available (Temperature Dependent) | Critically Evaluated Data |

Note: The heat capacity of 2,3-dimethylanthracene is available as a function of temperature
from the NIST/TRC Web Thermo Tables.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like 1,5-Dimethylanthracene relies
on a combination of experimental techniques and computational methods.

Experimental Methodologies

Combustion Calorimetry: This is the primary experimental method for determining the enthalpy
of formation of organic compounds.

e Principle: A precisely weighed sample of the compound is completely combusted in a high-
pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the
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combustion reaction is absorbed by the surrounding water bath, and the temperature change
is measured.

e Procedure:
o Sample Preparation: A pellet of the purified solid sample is prepared.

o Calorimeter Setup: The bomb is charged with the sample and pressurized with pure
oxygen. It is then submerged in a known volume of water in a well-insulated calorimeter.

o Combustion: The sample is ignited electrically.

o Temperature Measurement: The temperature of the water is monitored with high precision
before and after combustion.

o Calculation: The heat of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter system. The standard enthalpy of formation is then derived
using Hess's law.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties,
especially when experimental data is scarce.

e Ab Initio and Density Functional Theory (DFT) Methods:

o G3 (Gaussian-3) and G4 Theories: These are composite methods that approximate high-
level ab initio calculations by a series of smaller calculations. They are known for their high
accuracy in predicting enthalpies of formation.

o B3LYP: A popular hybrid DFT functional that combines Becke's three-parameter exchange
functional with the Lee-Yang-Parr correlation functional. It offers a good balance between
accuracy and computational cost for geometry optimization and frequency calculations,
which are necessary for determining entropy and heat capacity.

e General Workflow for Computational Thermochemistry:
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o Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest
energy conformation.

o Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry.
These are used to determine the zero-point vibrational energy (ZPVE), thermal
corrections, and the vibrational contributions to entropy and heat capacity.

o Single-Point Energy Calculation: A more accurate energy calculation is often performed at
the optimized geometry using a higher level of theory or a larger basis set.

o Thermochemical Property Calculation: The enthalpy of formation, entropy, and heat
capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the computational determination of
thermochemical data for a molecule like 1,5-Dimethylanthracene.

Computational Steps Output

Vibrational Frequencies S|t 4= 121 -
[eLLIEGEeLIINFLILUN  Optimized Geometry + Thermal Corrections (G('e.gq G3MP2) & Enthalp;z&f}ﬁ;)rmatlon

(e.g., B3LYP/6-31G*) Frequency Calculation i

Standard Entropy
()
Heat Capacity
(Cp)

Input

Molecular Structure Initial Geometn

(1,5-Dimethylanthracene)

Click to download full resolution via product page
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b093469?utm_src=pdf-body
https://www.benchchem.com/product/b093469?utm_src=pdf-body-img
https://www.benchchem.com/product/b093469#thermochemical-data-for-1-5-dimethylanthracene
https://www.benchchem.com/product/b093469#thermochemical-data-for-1-5-dimethylanthracene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b093469#thermochemical-data-for-1-5-
dimethylanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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